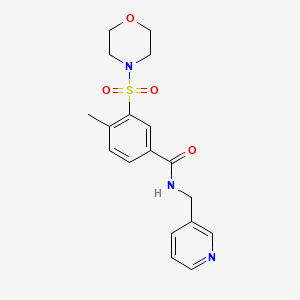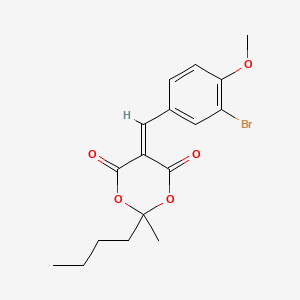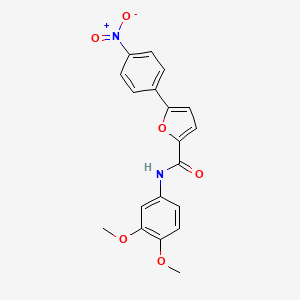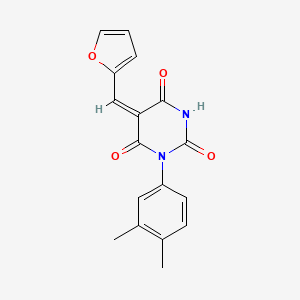![molecular formula C23H23ClN2O3S B5171756 N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.
作用机制
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a reversible inhibitor of BTK that binds to the ATP-binding site of the kinase domain. BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is phosphorylated and activates downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can block these signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have potent anti-cancer activity in various preclinical models. In a study conducted by Honigberg et al., N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide demonstrated significant efficacy in the treatment of lymphoma and leukemia xenograft models. N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide was able to induce tumor regression and prolong survival in these models. In addition, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases.
实验室实验的优点和局限性
One of the major advantages of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is its high selectivity for BTK. Unlike other kinase inhibitors that target multiple kinases, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide specifically targets BTK, which reduces the risk of off-target effects. However, one of the limitations of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is its poor solubility, which can make it difficult to administer in vivo. In addition, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has a short half-life, which may limit its efficacy in certain applications.
未来方向
There are several future directions for the development of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. One potential direction is the combination of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide with other targeted therapies to improve its efficacy. For example, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to synergize with inhibitors of the PI3K/AKT pathway, which is frequently activated in cancer cells. Another potential direction is the development of prodrugs or formulations that improve the solubility and stability of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. Finally, further preclinical and clinical studies are needed to fully understand the therapeutic potential of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in various types of cancer and autoimmune diseases.
合成方法
The synthesis of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide involves several steps, including the preparation of 2-chlorobenzyl chloride, 2,4-dimethylphenylamine, and 4-methylbenzoyl chloride. These intermediates are then reacted with each other in the presence of a base and a solvent to form the final product. The yield of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is typically around 50% to 60%, and the purity can be improved through further purification steps.
科学研究应用
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide works by inhibiting BTK, a key signaling molecule in the B-cell receptor pathway that plays a critical role in the survival and proliferation of cancer cells. By blocking BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells.
In addition to its anti-cancer properties, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. BTK is involved in the activation of immune cells, and by inhibiting BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can suppress the immune response and reduce inflammation.
属性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-8-11-21(17(3)12-15)26-30(28,29)22-13-18(10-9-16(22)2)23(27)25-14-19-6-4-5-7-20(19)24/h4-13,26H,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGBIOZLGBIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171683.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![diethyl [5-(4-iodophenoxy)pentyl]malonate](/img/structure/B5171697.png)
![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)


![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5171749.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)


![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)